(2R)-2-amino-2-pyridin-3-ylacetic acid (2R)-2-amino-2-pyridin-3-ylacetic acid
Brand Name: Vulcanchem
CAS No.: 110772-44-6
VCID: VC8207354
InChI: InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1
SMILES: C1=CC(=CN=C1)C(C(=O)O)N
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

(2R)-2-amino-2-pyridin-3-ylacetic acid

CAS No.: 110772-44-6

Cat. No.: VC8207354

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-2-pyridin-3-ylacetic acid - 110772-44-6

Specification

CAS No. 110772-44-6
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name (2R)-2-amino-2-pyridin-3-ylacetic acid
Standard InChI InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1
Standard InChI Key WJKDJKGHCRHSLB-ZCFIWIBFSA-N
Isomeric SMILES C1=CC(=CN=C1)[C@H](C(=O)O)N
SMILES C1=CC(=CN=C1)C(C(=O)O)N
Canonical SMILES C1=CC(=CN=C1)C(C(=O)O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 3-position, linked to an α-amino acetic acid moiety. The chiral center at the α-carbon confers stereochemical specificity, distinguishing it from its (S)-enantiomer. The pyridine ring introduces aromaticity and basicity, with a pKa of approximately 5.6 for the pyridinium ion . The carboxylic acid group (pKa2.4\text{p}K_a \approx 2.4) and amino group (pKa9.8\text{p}K_a \approx 9.8) contribute to its zwitterionic nature in aqueous solutions .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number110772-44-6
Molecular FormulaC7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2
Molecular Weight152.15 g/mol
Exact Mass152.059 g/mol
Topological Polar Surface76.21 Ų
LogP0.87

Synthesis and Enantioselective Preparation

Classical Pyridine Synthesis Routes

While direct synthesis methods for (2R)-2-amino-2-(pyridin-3-yl)acetic acid are sparsely documented, analogous pyridine derivatives are synthesized via:

  • Chichibabin Reaction: Condensation of acetaldehyde, formaldehyde, and ammonia to form aminopyridines .

  • Krohnke Pyridine Synthesis: Alkylation of pyridinium salts with bromomethyl ketones .

Enantioselective Strategies

Enantiomerically pure synthesis may involve:

  • Asymmetric Catalysis: Use of chiral Rh(III) catalysts for C–H functionalization, as demonstrated in the synthesis of 3-fluoropyridines .

  • Dynamic Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures using chiral auxiliaries.

Table 2: Representative Synthetic Methods for Pyridine Analogues

MethodReactantsCatalystYieldReference
Rh(III)-Catalyzed C–Hα-Fluoro-α,β-unsaturated oximesRhodium(III)65–78%
Electrophilic CyclizationN-Propargylic β-enaminonesIodine/CH₃CN82%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: ~2.1 mg/mL at 25°C) due to its aromatic ring and zwitterionic form . Stability studies suggest decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) .

  • NMR: 1H^1\text{H} NMR (D₂O): δ 8.4 (pyridine-H), 4.1 (α-CH), 3.3 (NH₂) .

Applications in Scientific Research

Medicinal Chemistry

The pyridine moiety serves as a bioisostere for benzene rings, enhancing solubility and binding affinity in drug design. Potential applications include:

  • Kinase Inhibitors: Structural mimicry of ATP-binding sites .

  • Antimicrobial Agents: Pyridine derivatives exhibit activity against Gram-positive bacteria .

Chiral Building Blocks

The (R)-configuration enables its use in asymmetric synthesis, particularly for peptidomimetics and organocatalysts .

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